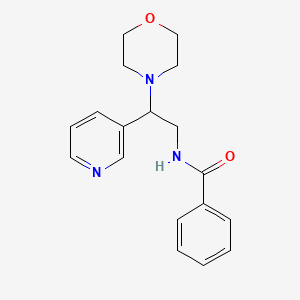

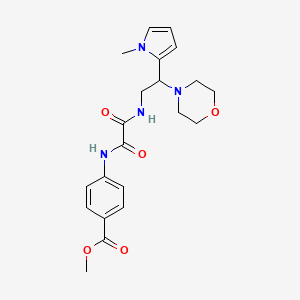

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide” is a compound that contains a morpholine ring and a pyridine ring. Morpholine is a common moiety in pharmaceuticals and agrochemicals, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and an amide linkage. The morpholine ring provides flexibility and polarity to the molecule, while the pyridine ring could potentially participate in π-π stacking interactions and hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine and pyridine rings in this compound suggests that it would be polar and could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives, including those related to N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide, and their cobalt (III) complexes have been synthesized and characterized, showing significant antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun et al., 2005).

Organic Synthesis and Catalysis

The compound has been investigated in the context of organic synthesis and catalysis. A study on the iridium-catalyzed meta-selective C-H borylation of benzamides used a design that could be relevant to compounds with similar structures, showing how such processes can be controlled for specific site-selectivity (Li-Cheng Yang et al., 2019).

Anti-Fatigue Effects

Benzamide derivatives, including those with morpholino groups, have been synthesized and tested for their anti-fatigue effects in mice, suggesting potential therapeutic applications for physical endurance enhancement (Xianglong Wu et al., 2014).

Antidepressant Synthesis

The synthesis process of an original antidepressant, which involves the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine, highlights the compound's relevance in pharmaceutical manufacturing (N. S. Donskaya et al., 2004).

Molecular Imaging for Cancer Detection

A positron emission tomography (PET) imaging probe, incorporating a pyridine-based benzamide derivative, has been developed for ultrasensitive detection of malignant melanoma, demonstrating the compound's potential in enhancing cancer diagnosis and treatment strategies (Ayoung Pyo et al., 2020).

CO2 Hydrogenation to Methanol

Mn(I)-PNP pincer catalyzed sequential one-pot homogeneous CO2 hydrogenation to methanol, using compounds including morpholine, demonstrates an innovative approach to CO2 utilization and conversion to valuable chemicals (Sayan Kar et al., 2017).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have a variety of molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(15-5-2-1-3-6-15)20-14-17(16-7-4-8-19-13-16)21-9-11-23-12-10-21/h1-8,13,17H,9-12,14H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQXOOPZYWDYJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)

![Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2390109.png)